molecular formula C12H10F3NO3 B6338554 Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate CAS No. 1956332-04-9

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate

Cat. No.: B6338554
CAS No.: 1956332-04-9
M. Wt: 273.21 g/mol
InChI Key: GZLRAHAHJMQHAA-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth.

Biochemical Pathways

These could include pathways related to cell growth, oxidative stress, viral replication, and bacterial metabolism .

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects . This suggests that the compound may lead to a decrease in cell proliferation, potentially through the induction of cell cycle arrest or apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Ethyl 3-amino-6-methylbenzofuran-2-carboxylate
  • Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate
  • Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Comparison: Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to its analogs with different substituents (e.g., methyl, chloro, bromo), the trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRAHAHJMQHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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